8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These compounds exhibit significant importance in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

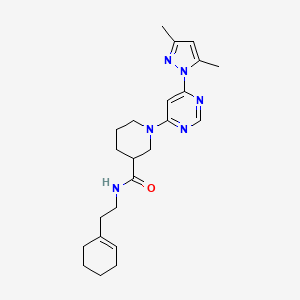

The molecular structure of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is represented by the InChI code:1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H . This compound has a molecular weight of 226.62 . Chemical Reactions Analysis

1,5-Naphthyridine derivatives, such as this compound, are known to react with electrophilic or nucleophilic reagents . They can also undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The IUPAC name for this compound is this compound .科学的研究の応用

Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics

8-Hydroxy-[1,6]naphthyridines, including compounds structurally related to 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride, have been investigated for their potential as cytotoxic agents for cancer therapeutics. Originally developed as HIV-1 integrase (IN) inhibitors, these compounds show significant cytotoxicity against a panel of cancer cell lines and effectiveness in inhibiting oncogenic kinases, suggesting their repositioning for cancer treatment (Zeng et al., 2012).

Antibacterial Applications

Derivatives of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid have been synthesized and assessed for their antibacterial activity. For instance, compounds with modifications at the 7-position showed enhanced activity against various bacterial strains, indicating their potential as novel antibacterial agents (Egawa et al., 1984).

Supramolecular Chemistry and Materials Science

The interaction of 8-Hydroxy-1,7-naphthyridine derivatives with carboxylic acid derivatives has been explored, demonstrating their role in the formation of supramolecular networks. These compounds form proton-transfer complexes with carboxylic acids, leading to the creation of three-dimensional frameworks stabilized by hydrogen bonding. Such structures have implications for the design of novel materials and molecular assemblies (Jin et al., 2011).

Luminescent Materials

Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives related to 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid show strong luminescence in aqueous solutions, offering potential applications as bioimaging agents and pH probes. These complexes exhibit unique photostability and pH-responsive behavior, highlighting their utility in biomedical imaging and environmental sensing (Wei et al., 2016).

作用機序

Target of Action

The primary target of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is the protein portion of topoisomerase II . Topoisomerase II is an essential enzyme that alters the topologic states of DNA during transcription, making it a crucial target for many therapeutic agents.

Mode of Action

The compound interacts with its target by forming hydrogen bonds with the amino acid residues at the binding site of topoisomerase II . Specifically, it forms eight hydrogen bonds, six of them with the protein portion of topoisomerase II, and two with the DNA segment . This suggests that the compound intercalates with the DNA, altering its structure and function.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in DNA structure and function due to its interaction with topoisomerase II . This could potentially lead to cell death, making the compound a potential candidate for therapeutic applications such as cancer treatment.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether . Therefore, temperature could potentially impact the compound’s stability and efficacy.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWJVJAEZUDMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)

![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2850679.png)

![Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2850680.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2850684.png)

![N-(6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2850686.png)

![N-[cyano(2,4-difluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridine-3-carboxamide](/img/structure/B2850690.png)